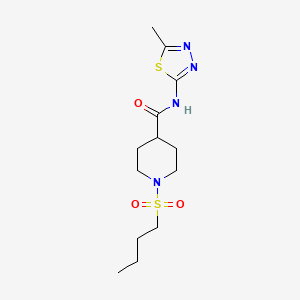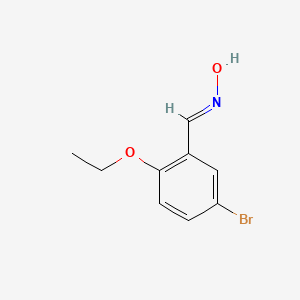![molecular formula C15H13N3O5 B5603889 methyl 3-nitro-5-{[(3-pyridinylmethyl)amino]carbonyl}benzoate](/img/structure/B5603889.png)
methyl 3-nitro-5-{[(3-pyridinylmethyl)amino]carbonyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step chemical reactions, detailed analysis of reaction pathways, and optimization of conditions for yield improvement. For compounds similar to "methyl 3-nitro-5-{[(3-pyridinylmethyl)amino]carbonyl}benzoate," researchers have developed methodologies involving nucleophilic substitution reactions, esterification processes, and the employment of catalysts to facilitate the synthesis process and enhance product specificity (Singh, Kanojiya, & Batra, 2006).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical reactivity, stability, and interactions with other molecules. X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are commonly used to elucidate the structure of compounds. Studies have detailed the crystal structure and specific features of molecules related to "this compound," revealing insights into their molecular packing within crystals and conformational behavior (Lysov, Nesterov, Potekhin, & Struchkov, 2000).
Chemical Reactions and Properties
The chemical behavior of "this compound" involves its reactivity under various conditions, its ability to undergo further chemical transformations, and its interaction with different reagents. Research in this area focuses on exploring the compound's functional groups' reactivity, investigating its role in synthesis pathways, and understanding its behavior under different chemical environments.
Physical Properties Analysis
The physical properties of organic compounds, including melting point, boiling point, solubility, and crystalline structure, are important for their characterization and application. These properties are influenced by the molecular structure and can be analyzed using techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility studies.
Chemical Properties Analysis
Chemical properties encompass the compound's stability, reactivity with various chemical agents, and its behavior in different chemical reactions. Studies on related compounds have focused on their electrochemical properties, reactivity patterns, and the influence of substituents on their chemical behavior (Visentin, Amiel, Fruttero, Boschi, Roussel, Giusta, Carbone, & Gasco, 1999).
Scientific Research Applications
Synthesis and Structural Analysis
Research on this compound involves its synthesis and detailed structural analysis. For instance, studies have shown the formation of complex molecular structures through hydrogen bonding, leading to unique properties such as polarized molecular-electronic structure and chain formations in crystals. These structural analyses lay the foundation for understanding the compound's behavior in various applications (J. Portilla et al., 2007).
Applications in Polymer Science
The compound has been investigated for its utility in polymer science. For example, research into hyperbranched aromatic polyamides demonstrates the potential for using similar compounds in creating materials with specific desired properties, such as enhanced solubility and thermal stability. These findings indicate the compound's relevance in developing new materials with tailored features for industrial applications (Gang Yang et al., 1999).
Heterocyclic Chemistry
In heterocyclic chemistry, the compound serves as a precursor or intermediate in synthesizing complex heterocyclic systems. This area explores its reactivity and transformations, contributing to the synthesis of various heterocyclic compounds. Such studies are crucial for developing new synthetic methodologies that can be applied in medicinal chemistry and material science (N. Nishiwaki et al., 2003).
Photocatalytic Applications
Explorations into the photocatalytic applications of related compounds have also been reported, indicating the potential for using methyl 3-nitro-5-{[(3-pyridinylmethyl)amino]carbonyl}benzoate in environmental remediation and energy conversion. Such research underscores the compound's versatility and its potential role in addressing environmental challenges through advanced photocatalytic processes (E. Moctezuma et al., 2007).
properties
IUPAC Name |
methyl 3-nitro-5-(pyridin-3-ylmethylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-23-15(20)12-5-11(6-13(7-12)18(21)22)14(19)17-9-10-3-2-4-16-8-10/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNXHHBYMVIQAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5603811.png)

![methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5603826.png)
![methyl 4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B5603854.png)
![4-[(2-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5603871.png)
![N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5603877.png)


![2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5603897.png)
![2-methyl-4-(3-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5603898.png)
![2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5603899.png)
![({4-ethyl-5-[1-(6-methyl-2-propylpyrimidin-4-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5603907.png)
![7-fluoro-2-methyl-3-{2-[2-(4-morpholinylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-1H-indole](/img/structure/B5603914.png)
![4-methyl-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-phenylpyrimidine](/img/structure/B5603918.png)